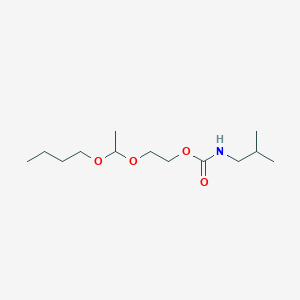
2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by its unique structure, which includes a butoxyethoxy group and a methylpropyl group attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate typically involves the reaction of 2-(1-butoxyethoxy)ethanol with isobutyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
2-(1-Butoxyethoxy)ethanol+Isobutyl isocyanate→2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and isobutylamine.
Oxidation: Oxidative cleavage of the carbamate group can occur, leading to the formation of carbon dioxide and the corresponding amine.
Substitution: Nucleophilic substitution reactions can take place at the carbamate nitrogen, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-(1-Butoxyethoxy)ethanol and isobutylamine.
Oxidation: Carbon dioxide and isobutylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in drug delivery systems, particularly in the development of prodrugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by carbamoylation of the active site serine residue. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent overstimulation of cholinergic receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate ester with different applications and properties.
Methyl carbamate: Another simple carbamate used in various chemical syntheses.
tert-Butyl carbamate: Commonly used as a protecting group in organic synthesis.
Uniqueness
2-(1-Butoxyethoxy)ethyl (2-methylpropyl)carbamate is unique due to its specific structural features, which confer distinct physicochemical properties and reactivity. Its butoxyethoxy group provides increased lipophilicity, making it suitable for applications requiring enhanced membrane permeability.
Properties
CAS No. |
62788-92-5 |
|---|---|
Molecular Formula |
C13H27NO4 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-(1-butoxyethoxy)ethyl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C13H27NO4/c1-5-6-7-16-12(4)17-8-9-18-13(15)14-10-11(2)3/h11-12H,5-10H2,1-4H3,(H,14,15) |
InChI Key |
ZFVLFEXIYXTEPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)OCCOC(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl butanoate](/img/structure/B14521072.png)
![Methanone, [azoxybis(5-chloro-2,1-phenylene)]bis[phenyl-](/img/structure/B14521074.png)
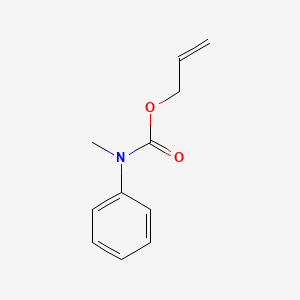
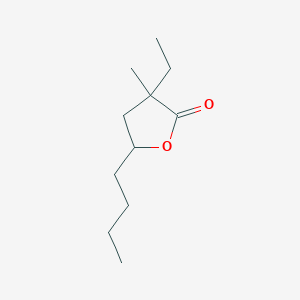
![2-Methyl-2-[(methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14521091.png)
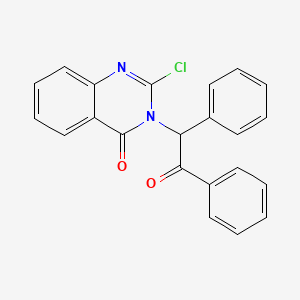
![{2-[Hydroxy(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14521099.png)
![1-Amino-3-{4-[2-(tert-butylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14521104.png)
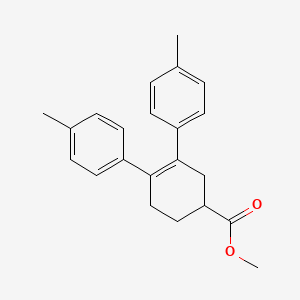
![[(2-Oxo-1-phenylethyl)sulfanyl]acetic acid](/img/structure/B14521140.png)

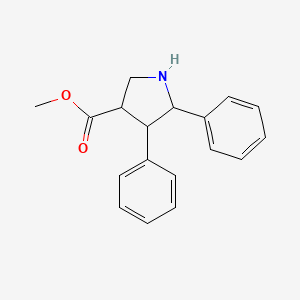
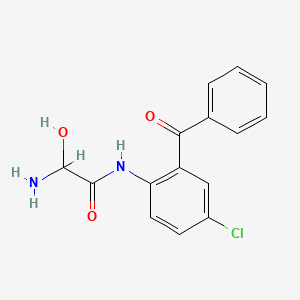
methanethione](/img/structure/B14521163.png)
